molecular formula C15H13FN4O3 B11411831 Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate

Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate

Cat. No.: B11411831
M. Wt: 316.29 g/mol
InChI Key: IIYCCBRWIZOFLI-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate is a complex organic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group and the pyrazolo[3,4-D]pyrimidine scaffold makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-D]pyrimidine core, which is then functionalized with a fluorophenyl group and a propanoate ester.

    Formation of Pyrazolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-D]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group exhibit similar chemical properties and reactivity.

Uniqueness

Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate is unique due to its specific combination of the pyrazolo[3,4-D]pyrimidine core and the fluorophenyl group. This combination imparts distinct biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C15H13FN4O3

Molecular Weight

316.29 g/mol

IUPAC Name

methyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoate

InChI

InChI=1S/C15H13FN4O3/c1-9(15(22)23-2)19-8-17-13-12(14(19)21)7-18-20(13)11-5-3-10(16)4-6-11/h3-9H,1-2H3

InChI Key

IIYCCBRWIZOFLI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F

Origin of Product

United States

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